1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(4-Bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromine atom at the 4-position of the triazole ring and a cyclopropane carboxylic acid moiety
Preparation Methods
The synthesis of 1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring.
Bromination: The triazole ring is then brominated at the 4-position using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Cyclopropane Carboxylic Acid Formation: The final step involves the introduction of the cyclopropane carboxylic acid moiety. This can be achieved through various synthetic routes, including the reaction of a cyclopropane derivative with a carboxylating agent.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions for large-scale production.
Chemical Reactions Analysis
1-(4-Bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position of the triazole ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions. For example, the carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate salt.
Coupling Reactions: The triazole ring can participate in coupling reactions, such as Suzuki-Miyaura or Heck coupling, to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, reducing agents like lithium aluminum hydride (LiAlH4) for reductions, and oxidizing agents like potassium permanganate (KMnO4) for oxidations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: Triazole derivatives, including this compound, have shown potential as antimicrobial, antifungal, and antiviral agents. They are also studied for their potential use as enzyme inhibitors.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: Triazole derivatives are used in the development of new materials, such as polymers and coatings, due to their stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, triazole derivatives can interact with various molecular targets, such as enzymes and receptors. The bromine atom and the triazole ring can form interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The cyclopropane carboxylic acid moiety can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(4-Bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid can be compared with other triazole derivatives, such as:
1-(4-Chloro-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
1-(4-Methyl-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid: Similar structure but with a methyl group instead of bromine.
1-(4-Phenyl-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid: Similar structure but with a phenyl group instead of bromine.
The uniqueness of this compound lies in the presence of the bromine atom, which can influence its reactivity and interactions with molecular targets. The bromine atom can also affect the compound’s physical properties, such as solubility and stability.
Properties
CAS No. |
2731014-57-4 |
---|---|
Molecular Formula |
C6H6BrN3O2 |
Molecular Weight |
232 |
Purity |
95 |
Origin of Product |
United States |
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